

Application Notes and Protocols for AGX51 in Ocular Neovascularization Research

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Compound of Interest

Compound Name: AGX51

Cat. No.: B605244

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Introduction

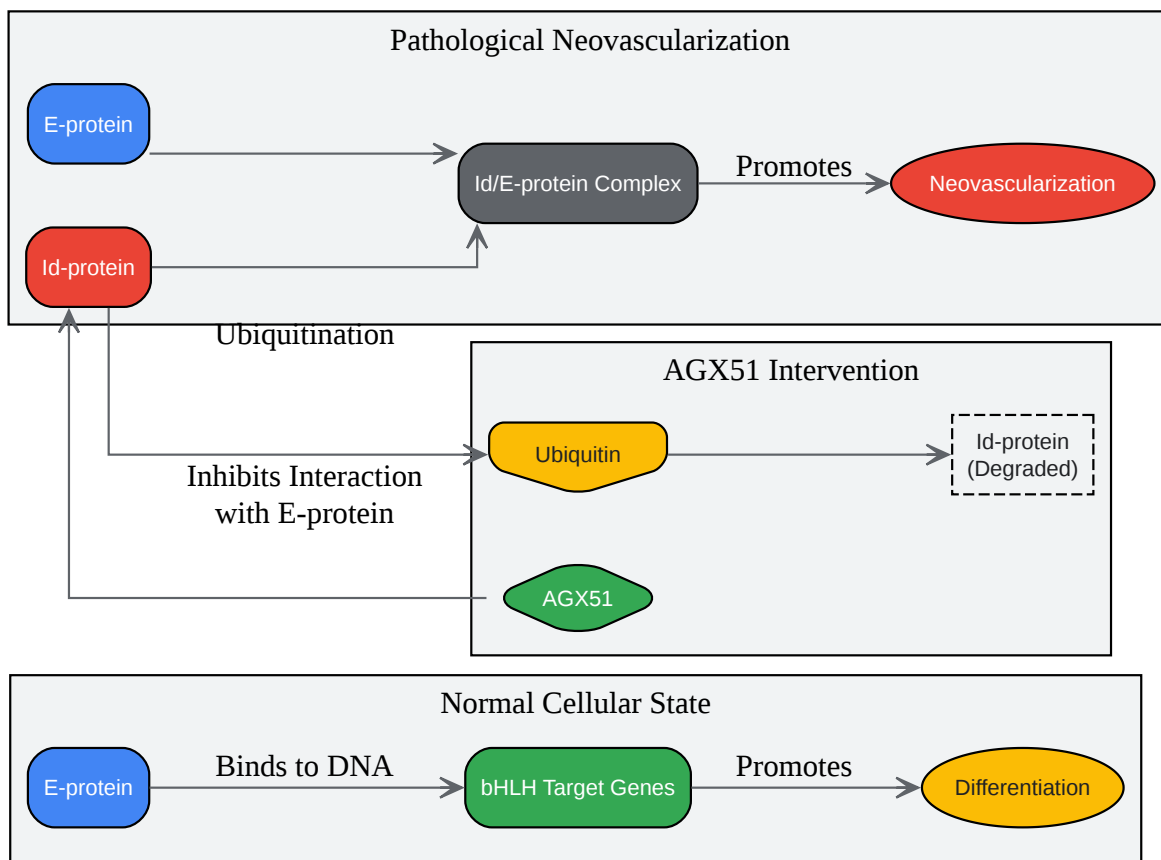
Pathological ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a hallmark of several debilitating eye diseases, including wet age-related macular degeneration (AMD) and retinopathy of prematurity (ROP). **AGX51**, a first-in-class small-molecule pan-inhibitor of differentiation (Id) antagonist, has emerged as a promising therapeutic agent for these conditions.^{[1][2][3]} **AGX51** functions by disrupting the interaction between Id proteins (Id1-4) and basic helix-loop-helix (bHLH) transcription factors, specifically E proteins like E47.^{[1][2]} This disruption leads to the ubiquitin-mediated degradation of Id proteins, resulting in cell growth arrest and reduced viability of the cells involved in neovascularization.^{[1][2]} Preclinical studies in mouse models of AMD and ROP have demonstrated that **AGX51** is well-tolerated and effectively inhibits retinal neovascularization, phenocopying the genetic loss of Id proteins.^{[1][2][3]}

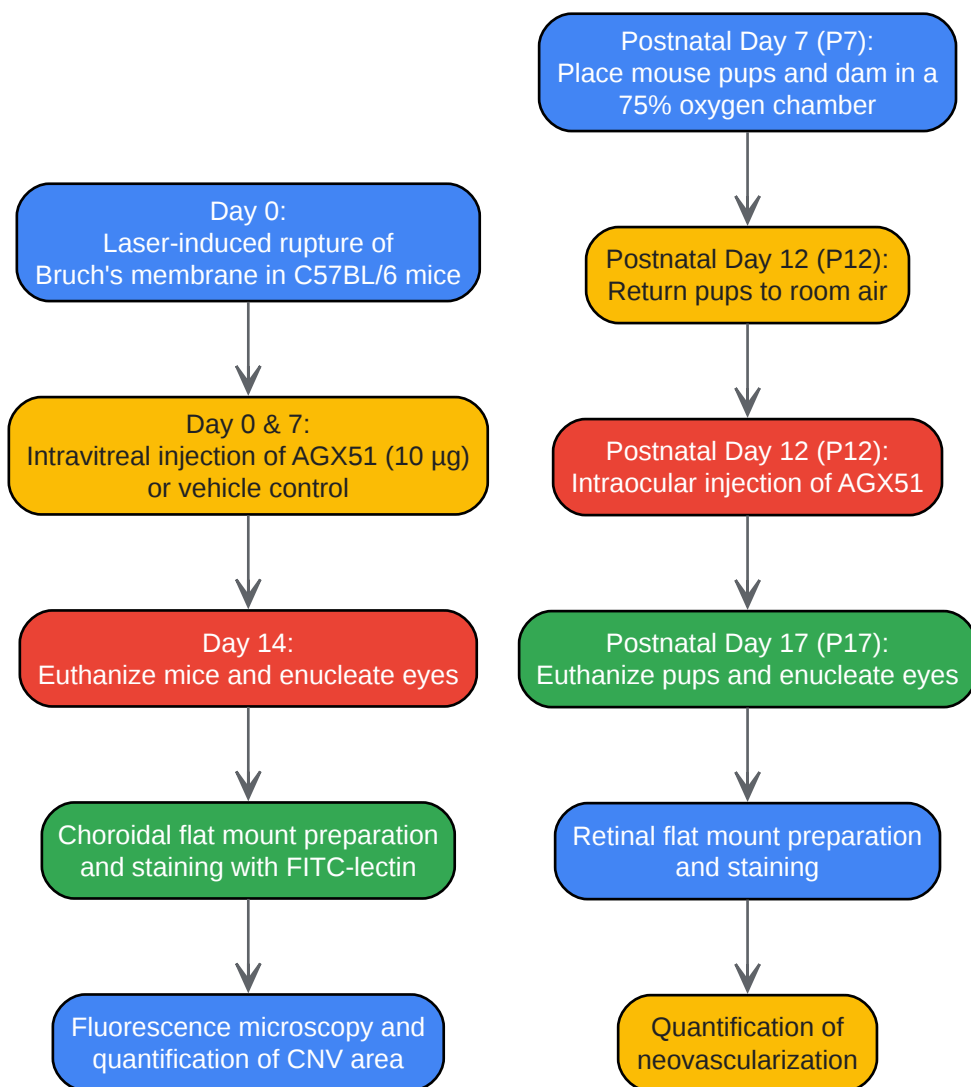
These application notes provide detailed protocols for utilizing **AGX51** in both in vivo and in vitro models of ocular neovascularization, along with data presentation guidelines and visualizations of key pathways and workflows.

Mechanism of Action: AGX51 Signaling Pathway

AGX51 targets the Id family of proteins, which are key regulators of cellular differentiation and proliferation. In pathological neovascularization, Id proteins are re-expressed and promote the

growth of new blood vessels. **AGX51** antagonizes the binding of Id proteins to E protein transcription factors, leading to the degradation of Id proteins and subsequent inhibition of downstream pro-angiogenic processes.





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References

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- 3. A Small-Molecule Pan-Id Antagonist Inhibits Pathologic Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
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